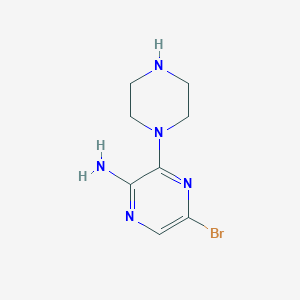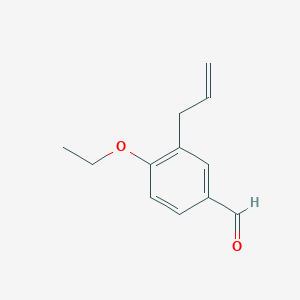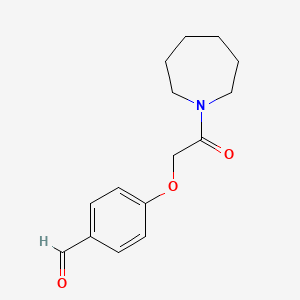
3-Amino-N,N-diethylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Amino-N,N-diethylpropanamide hydrochloride is not directly mentioned in the provided papers. However, there are studies related to similar compounds that can provide insights into the chemical behavior and properties of amides and their derivatives. For instance, the synthesis and evaluation of muscle relaxant and anticonvulsant activities of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were explored, highlighting the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for biological activity .
Synthesis Analysis
The synthesis of related compounds such as 3-aminopropionamide (3-APA) and its derivatives has been reported. For example, 3-APA has been quantified in potatoes and is considered a potent precursor in acrylamide formation during thermal degradation . Additionally, the synthesis of 3-hydroxypropanaminium acetate (HPAA), an ionic liquid, was used as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives . These studies suggest that the synthesis of 3-amino-N,N-diethylpropanamide hydrochloride could involve similar methodologies.
Molecular Structure Analysis
The molecular structure of 3-amino-N,N-diethylpropanamide hydrochloride can be inferred from related compounds. For instance, the structure-activity relationship of isoxazole derivatives indicates that the presence of a 3-amino group and its substituents significantly affect the compound's biological activity . Similarly, the molecular structure of 3-APA and its role as a precursor to acrylamide has been studied, providing insights into the reactivity of the amino group in such compounds .
Chemical Reactions Analysis
The chemical reactions involving 3-APA, a compound structurally related to 3-amino-N,N-diethylpropanamide hydrochloride, have been extensively studied. 3-APA is known to be a direct precursor of acrylamide and can also reduce acrylamide by forming adducts through Michael addition . This suggests that 3-amino-N,N-diethylpropanamide hydrochloride may also participate in similar reactions, potentially leading to the formation or reduction of other compounds under thermal treatment.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-N,N-diethylpropanamide hydrochloride can be deduced from the properties of similar compounds. For example, the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide was characterized by various physicochemical methods, indicating the importance of such analyses in understanding the interactions and stability of bioactive molecules . The study of 3-APA in potatoes also contributes to the understanding of the stability and reactivity of amino acid derivatives under different conditions .
科学的研究の応用
1. Synthesis of Chiral Monomers
3-Amino-N,N-diethylpropanamide hydrochloride is utilized in the synthesis of chiral monomers, such as N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide. This process involves the regioselective attack of amino groups to ester functions, yielding chiral compounds from natural amino acids like L-glutamic acid and L-alanine (Gómez, Orgueira, & Varela, 2003).
2. Development of Polyesteramides with Peptide Linkages
In the field of polymer chemistry, 3-Amino-N,N-diethylpropanamide hydrochloride plays a role in creating polyesteramides containing peptide linkages. These compounds, synthesized using amino acids, adipoyl chloride, and butanediol, exhibit biodegradable properties and potential for agricultural and biomedical applications (Fan, Kobayashi, & Kise, 2000).
3. Anticancer Agent Development
In medicinal chemistry, derivatives of 3-Amino-N,N-diethylpropanamide hydrochloride have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These functionalized amino acid derivatives show promise in designing new anticancer agents (Kumar et al., 2009).
4. Reducing Acrylamide Formation in Foods
3-Amino-N,N-diethylpropanamide hydrochloride has been identified as a compound that can reduce acrylamide formation during thermal treatment, a significant concern in food safety. This reduction occurs through the formation of adducts via Michael addition, offering new insights into controlling food contaminants (Wu et al., 2018).
5. Synthesis of Biobased Succinonitrile
Research in sustainable chemistry involves the synthesis of biobased succinonitrile from amino acids like glutamic acid and glutamine, using intermediates that can be derived from 3-Amino-N,N-diethylpropanamide hydrochloride. This process provides a new pathway for producing biobased polyamides (Lammens et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3-amino-N,N-diethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-9(4-2)7(10)5-6-8;/h3-6,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWOYMCZBMHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590439 |
Source


|
| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34105-56-1 |
Source


|
| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34105-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)





![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)

